Methyl 2-fluoro-2-phenylacetate

Descripción general

Descripción

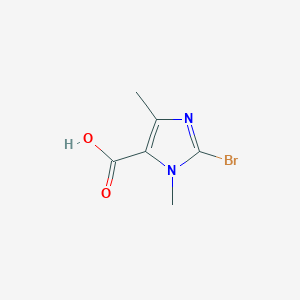

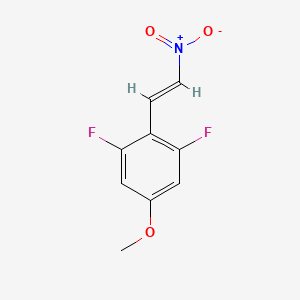

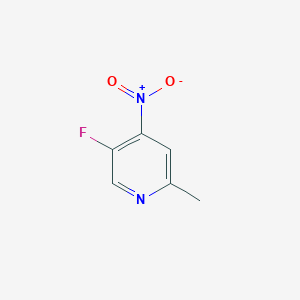

Methyl 2-fluoro-2-phenylacetate is an organic compound with the molecular formula C9H9FO2 . It is a colorless liquid that is only slightly soluble in water, but soluble in most organic solvents . The compound has a strong odor similar to honey .

Synthesis Analysis

The synthesis of this compound involves several stages. In one method, methyl hydroxy (phenyl)acetate is reacted with diethylamino-sulfur trifluoride in dichloromethane at 0 - 20℃ for 1 hour. This reaction mixture is then poured into ice water and extracted with ethyl acetate. The combined organics are washed with brine, dried over sodium sulfate, filtered, and concentrated to give the title compound as a yellow oil .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fluorine atom attached to a phenyl ring, which is further connected to a methyl ester group . The InChI key for this compound is IVNYMGLSBUCTBI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.17 . It is a pale-yellow to yellow-brown liquid . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Chiral Derivatization Agent

Methyl 2-fluoro-2-phenylacetate and related compounds have been investigated for their applications as chiral derivatizing agents. A study by Hamman et al. (1991) described the use of 2-fluoro-2 phenylacetic acid as a chiral derivatizing agent, with the capability to measure enantiomeric excess of secondary alcohols and primary amines via 19F NMR spectra. The study also delved into correlations between the configuration of esters and chemical shifts, providing insights for configurational determination (Hamman, Béguin, & Arnaud, 1991).

Electrochemical Fluorination

Balandeh et al. (2017) explored the electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF). This research demonstrated the potential of electrochemical methods in the synthesis of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate, underlining the importance of factors like oxidation potential and TBAF concentration in the process (Balandeh et al., 2017).

Safety and Hazards

Methyl 2-fluoro-2-phenylacetate is associated with several hazard statements including H302, H315, H320, and H335 . This indicates that the compound can be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Therefore, it’s important to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Propiedades

IUPAC Name |

methyl 2-fluoro-2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNYMGLSBUCTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)

![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B3110097.png)